4-Acetyl-2'-chloro-4'-methylbiphenyl
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Description
“4-Acetyl-2’-chloro-4’-methylbiphenyl” is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.72 .
Molecular Structure Analysis
The InChI code for “4-Acetyl-2’-chloro-4’-methylbiphenyl” is 1S/C15H13ClO/c1-10-3-8-14(15(16)9-10)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Acetyl-2’-chloro-4’-methylbiphenyl” include a molecular weight of 244.72 . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Environmental Impact of Related Compounds
Chlorophenoxy compounds, including 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used herbicides. Epidemiological studies suggest a potential association between exposure to these compounds and an increased risk of certain cancers, although toxicological studies in rodents show no evidence of carcinogenicity. The combined evidence from epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies does not support a genotoxic mode of action for these compounds, suggesting that environmental exposures might not be sufficient to establish a causal relationship with lymphohematopoietic cancers (Stackelberg, 2013).
Analytical and Environmental Research
Research on the toxicity and mutagenicity of 2,4-D, a related chlorophenoxy herbicide, has advanced rapidly. Studies have focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic ones. Future research in 2,4-D toxicology is expected to focus on molecular biology, particularly gene expression, assessment of exposure in humans or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).
Chemical Synthesis and Applications
In the realm of chemical synthesis, methods for creating biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, have been developed. These compounds serve as key intermediates for manufacturing various substances, including non-steroidal anti-inflammatory and analgesic materials. The synthesis processes often involve cross-coupling reactions and have been optimized for better yield and cost-effectiveness, which might be relevant for synthesizing compounds like 4-Acetyl-2'-chloro-4'-methylbiphenyl (Qiu et al., 2009).
Environmental Protection and Treatment Technologies
Advanced oxidation processes (AOPs) are increasingly used to treat recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. These treatments lead to various by-products, whose kinetics, mechanisms, and biotoxicity have been studied to understand their environmental impact and guide the development of effective treatment technologies. Such insights might be applicable to understanding the environmental fate and treatment options for compounds like this compound (Qutob et al., 2022).
Properties
IUPAC Name |
1-[4-(2-chloro-4-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-8-14(15(16)9-10)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBZDAUPAZFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718367 |
Source
|
Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-16-0 |
Source
|
Record name | Ethanone, 1-(2′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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